molecular formula C22H27N7O2 B8821737 Palbociclib metabolite M4 CAS No. 571191-15-6

Palbociclib metabolite M4

カタログ番号: B8821737
CAS番号: 571191-15-6
分子量: 421.5 g/mol
InChIキー: YDDZYJNEXVSNOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is primarily metabolized via hepatic pathways involving CYP3A4 and sulfotransferase SULT2A1. Its major metabolites include a glucuronide conjugate (pharmacologically inactive) and PF-05089326, a lactam metabolite with comparable potency to the parent drug . The metabolite referred to as "M4" in some studies is likely synonymous with PF-05089326, though explicit nomenclature varies. Palbociclib and its metabolites are excreted predominantly via feces (74.1%) and urine (17.5%), with minimal renal elimination of the parent drug (<7%) .

特性

CAS番号

571191-15-6

分子式

C22H27N7O2

分子量

421.5 g/mol

IUPAC名

6-acetyl-2-[[5-(2-aminoethylamino)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H27N7O2/c1-13-17-12-26-22(27-18-8-7-15(11-25-18)24-10-9-23)28-20(17)29(16-5-3-4-6-16)21(31)19(13)14(2)30/h7-8,11-12,16,24H,3-6,9-10,23H2,1-2H3,(H,25,26,27,28)

InChIキー

YDDZYJNEXVSNOR-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCCN)C4CCCC4)C(=O)C

製品の起源

United States

化学反応の分析

Primary Metabolic Pathways

Palbociclib is metabolized through four principal pathways ( ):

  • Oxidation : Catalyzed by CYP3A4, forming hydroxylated intermediates.

  • Sulfonation : Mediated by sulfotransferases (SULT2A1), producing sulfated derivatives.

  • Glucuronidation : Conjugation via UDP-glucuronosyltransferases (UGTs), yielding a glucuronide metabolite (major circulating form).

  • Acylation : Minor pathway involving acetylation reactions.

The glucuronide conjugate accounts for 1.5% of excreted metabolites but represents 23% of circulating drug-related material in plasma .

Key Metabolite Characteristics

MetaboliteFormation Pathway% ExcretionBioactivityKey References
Glucuronide Glucuronidation (UGTs)1.5%Inactive
Sulfamic acid Sulfonation (SULT2A1)26%Inactive
Oxidized forms CYP3A4-mediated<2%Uncharacterized

Note: These metabolites do not contribute significantly to pharmacological activity .

Glucuronidation

  • Reaction : Palbociclib + UDP-glucuronic acid → Glucuronide conjugate + UDP.

  • Enzyme : UGT1A9 (predominant isoform).

  • Site : Hepatic and intestinal microsomes .

Sulfonation

  • Reaction : Palbociclib + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) → Sulfamic acid conjugate + 3',5'-ADP.

  • Enzyme : SULT2A1.

  • Site : Liver cytosol .

Oxidation

  • Reaction : Hydroxylation at cyclopentyl or piperazine groups via CYP3A4.

  • Products : Multiple hydroxylated intermediates (e.g., M14) .

Glucuronide Conjugate

  • Molecular Formula : C₃₀H₃₇N₇O₈.

  • Mass : 623.67 g/mol.

  • Solubility : Enhanced hydrophilicity compared to parent compound .

Sulfamic Acid Derivative

  • Molecular Formula : C₂₄H₂₈N₇O₅S.

  • Mass : 526.59 g/mol.

  • Stability : Acid-labile under physiological conditions .

Research Gaps and Limitations

  • No available data on "metabolite M4" in the provided literature.

  • Limited characterization of oxidized intermediates beyond structural identification .

  • Pharmacokinetic impacts of genetic polymorphisms in UGTs/SULTs remain understudied .

Comparative Metabolism of CDK4/6 Inhibitors

ParameterPalbociclibAbemaciclibRibociclib
Primary Enzyme CYP3A4/SULT2A1CYP3A4CYP3A4
Major Metabolite Glucuronide/sulfamateOxidized derivativesOxidized derivatives
Inhibition Potential NoneCYP3A4 weak inhibitorCYP3A4 strong inhibitor

Source:

類似化合物との比較

Comparison with Similar Compounds: CDK4/6 Inhibitors and Their Metabolites

Palbociclib vs. Abemaciclib

Abemaciclib distinguishes itself through its pharmacologically active metabolites, including M2, M20, and M18, which contribute to its therapeutic efficacy. These metabolites exhibit similar potency to the parent drug and account for a significant proportion of systemic exposure, necessitating monitoring during treatment . In contrast, palbociclib’s metabolites, such as M4/PF-05089326, are clinically irrelevant due to low plasma concentrations .

Key Differences:

  • Metabolic Pathways:
    • Palbociclib: Primarily metabolized via CYP3A4 oxidation and sulfation.
    • Abemaciclib: Metabolized by CYP3A4 and CYP2C8, with active metabolites undergoing further glucuronidation .
  • Excretion:
    • Palbociclib: Fecal excretion dominates (74.1%), with minimal renal involvement.
    • Abemaciclib: Balanced fecal (59%) and urinary (22%) excretion, with active metabolites requiring renal adjustment in severe impairment .

Palbociclib vs. Ribociclib

Like palbociclib, ribociclib is metabolized by CYP3A4 but differs in pharmacokinetic behavior, showing dose-dependent over-proportional exposure increases .

Key Differences:

  • Drug-Drug Interactions:
    • Palbociclib: Exposure increases by 87% with strong CYP3A4 inhibitors (e.g., itraconazole) .
    • Ribociclib: Requires stringent avoidance of CYP3A4 inducers/inhibitors due to narrower therapeutic index .

Comparative Data Table: CDK4/6 Inhibitors and Metabolites

Parameter Palbociclib Abemaciclib Ribociclib
Active Metabolites PF-05089326 (M4)* M2, M20, M18 None
Clinical Significance Not significant Significant Not significant
Metabolic Enzymes CYP3A4, SULT2A1 CYP3A4, CYP2C8 CYP3A4
Excretion Feces (74%), Urine (17.5%) Feces (59%), Urine (22%) Feces (69%), Urine (23%)
Renal Dose Adjustment Not required (mild-moderate) Required (severe impairment) Not required

*M4/PF-05089326 has comparable potency but minimal systemic exposure (<3%) .

Research Findings and Implications

  • Abemaciclib’s Metabolites: Contribute to prolonged target inhibition, enhancing efficacy but increasing toxicity risks (e.g., diarrhea, neutropenia) .
  • Resistance Mechanisms: Both palbociclib and abemaciclib face resistance via metabolic adaptations (e.g., upregulated OXPHOS), though combination therapies (e.g., with glutaminase inhibitors) show promise in counteracting these pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。